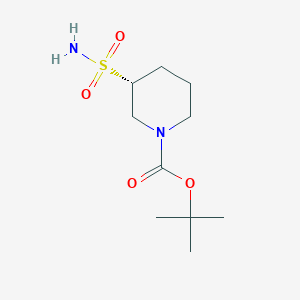

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl compounds are widely used in organic chemistry due to their unique properties. The tert-butyl group is the simplest tertiary alcohol, with a formula of (CH3)3COH . It’s known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations .

Synthesis Analysis

While specific synthesis methods for “Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate” are not available, tert-butyl groups are often incorporated into large molecules for improved solubility and to bias regioselectivity .

Molecular Structure Analysis

The tert-butyl group has a unique structure that affects its electronic properties. For instance, the insertion of tert-butyl groups can raise the LUMO level of certain compounds .

Chemical Reactions Analysis

Tert-butyl groups are known to affect intramolecular through-bond interactions between redox units in certain compounds . They can also be used as probes for NMR studies of macromolecular complexes .

Physical And Chemical Properties Analysis

Tert-butyl compounds generally have high thermal and chemical stability, which are important requirements for their diverse applications in the field of organic (opto)electronics .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate has been leveraged in the asymmetric synthesis of amines, which are crucial for creating a wide range of enantioenriched amines. These include alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This method utilizes the tert-butanesulfinyl group's ability to activate imines for the addition of various classes of nucleophiles, acting as a powerful chiral directing group. The subsequent cleavage of the tert-butanesulfinyl group enables the synthesis of these amines with high enantioselectivity (Ellman, Owens, & Tang, 2002).

Catalytic Activity

In another application, axially chiral dicarboxylic acid, incorporating elements of tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate, was developed for use in asymmetric Mannich-type reactions. This catalytic system has demonstrated remarkable generality and high enantioselectivities in reactions with tert-butyl diazoacetate and its analogues. The unique internal hydrogen bonding of the axially chiral dicarboxylic acid, revealed through X-ray crystallographic analysis, is foundational to its distinctive acidity and chiral scaffolding capabilities (Hashimoto, Kimura, Nakatsu, & Maruoka, 2011).

Precatalyst for Sulfenate Anions

Tert-butyl phenyl sulfoxide, related to the tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate structure, has been employed as a traceless precatalyst for generating sulfenate anions under basic conditions. This approach is advantageous for coupling reactions due to the byproduct being a gas, which simplifies product purification. The method allows for the synthesis of trans-stilbenes with high yield and purity (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Kinetic Resolution and Esterification

A novel application of tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate derivatives is found in the kinetic resolution of racemic carboxylic acids. Utilizing an L-histidine-derived sulfonamide-induced enantioselective esterification reaction, this method achieves high asymmetric induction. This resolution process is particularly efficient for O-protected alpha-hydroxy carboxylic acids and N-protected alpha-amino acids, demonstrating the versatility and utility of tert-butyl derivatives in stereochemical manipulations (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Sulfamoyl groups are often found in drugs that inhibit carbonic anhydrases, a family of enzymes involved in regulating ph and fluid balance in the body .

Biochemical Pathways

Without specific information on “Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate”, it’s difficult to say which biochemical pathways it might affect. If it does inhibit carbonic anhydrases as suggested, it could impact a variety of physiological processes, including respiration and the formation of cerebrospinal fluid .

Pharmacokinetics

The tert-butyl group is known to be resistant to metabolism, which could potentially increase the compound’s bioavailability .

Result of Action

If it does act as an inhibitor of carbonic anhydrases, it could potentially alter pH balance within cells and tissues .

Action Environment

The action, efficacy, and stability of “Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate” could be influenced by a variety of environmental factors, including pH and the presence of other molecules that could interact with the compound. The tert-butyl group is known to be quite stable under a variety of conditions .

Propiedades

IUPAC Name |

tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXXNCYVUUIURI-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2398204.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)

![4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2398210.png)

![8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2398219.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2398220.png)

![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)